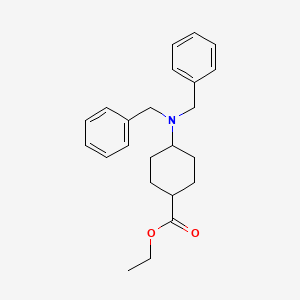

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(dibenzylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO2/c1-2-26-23(25)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-12,21-22H,2,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHREEUSMVPWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186940, DTXSID501211273 | |

| Record name | Ethyl trans-4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219770-56-6, 219770-57-7 | |

| Record name | Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219770-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trans-4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

The following technical guide details the physicochemical properties, synthesis, and applications of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate . This document is structured for researchers and process chemists requiring a deep understanding of this specific intermediate, particularly in the context of synthesizing Tranexamic acid analogs and related pharmaceutical scaffolds.

A Strategic Intermediate for Aminocyclohexane Scaffolds

Executive Summary & Strategic Utility

This compound is a specialized pharmaceutical intermediate designed for the introduction of the 4-aminocyclohexanecarboxylate motif—a core structural element in antifibrinolytic agents (e.g., Tranexamic Acid) and various serine protease inhibitors.

Its strategic value lies in the dibenzyl protection of the amine. Unlike simple alkyl amines, the dibenzyl group renders the nitrogen non-nucleophilic towards many electrophiles while significantly increasing the molecule's lipophilicity (LogP). This facilitates purification by standard normal-phase chromatography and allows for the precise control of stereochemistry (cis/trans isomerization) before the final deprotection step via catalytic hydrogenolysis.

Physicochemical Profile

The following data aggregates predicted and empirically derived properties based on structural analogs (e.g., Ethyl 4-aminocyclohexanecarboxylate) and functional group contributions.

Core Identity

| Property | Description |

| IUPAC Name | Ethyl 4-(dibenzylamino)cyclohexane-1-carboxylate |

| Molecular Formula | C₂₃H₂₉NO₂ |

| Molecular Weight | 351.48 g/mol |

| Core Scaffold | Cyclohexane ring (1,4-disubstituted) |

| Key Functional Groups | Ethyl Ester (Lipophilic, hydrolyzable), Dibenzylamine (Basic, bulky, protecting group) |

| Stereochemistry | Exists as cis and trans isomers.[1][2] The trans-isomer (diequatorial) is thermodynamically favored and biologically relevant for Tranexamic acid analogs. |

Physical & Chemical Properties

| Parameter | Value / Characteristic | Context & Implication |

| Physical State | Viscous Oil or Low-Melting Solid | The bulky dibenzyl groups disrupt crystal packing compared to the free amine or acid. |

| Boiling Point (Predicted) | ~450–460 °C (at 760 mmHg) | High boiling point due to molecular weight; likely decomposes before boiling at atmospheric pressure. Distillable only under high vacuum (<0.1 mmHg). |

| LogP (Predicted) | 5.2 – 5.8 | Highly lipophilic. Insoluble in water; freely soluble in DCM, EtOAc, Toluene. |

| pKa (Conjugate Acid) | ~8.5 – 9.5 | The tertiary amine is basic. It can form stable salts (HCl, Tosylate) which are often crystalline and useful for purification. |

| Solubility | Water: < 0.1 mg/mL (Insoluble)Organic: > 100 mg/mL (DCM, MeOH, DMSO) | Requires organic solvents for reaction and extraction. Purification is best achieved via silica gel chromatography (Hexane/EtOAc).[1] |

Synthesis & Process Chemistry

The most robust route to this compound is the Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate. This method is preferred over direct alkylation due to higher yields and cleaner impurity profiles.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride source. The choice of reducing agent determines the stereoselectivity (cis/trans ratio).

Visualized Pathway (Graphviz)

Caption: Reductive amination pathway converting the ketone precursor to the target tertiary amine.

Detailed Experimental Protocol

Objective: Synthesis of this compound (Trans-rich mixture).

Reagents:

-

Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)[3]

-

Dibenzylamine (1.05 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

-

Complexation: In a dry flask under nitrogen, dissolve Ethyl 4-oxocyclohexanecarboxylate and Dibenzylamine in DCE (0.2 M concentration).

-

Activation: Add Acetic Acid and stir at room temperature for 30 minutes to facilitate iminium formation.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Note: STAB is preferred over NaBH3CN for safety (no cyanide) and better control.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.

-

Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to decompose boron complexes.

-

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is purified via flash column chromatography (SiO₂).

-

Eluent: Gradient of 0% to 10% EtOAc in Hexanes.

-

Target Fraction: The dibenzylamino product typically elutes early due to high lipophilicity.

-

Critical Quality Attributes (CQAs)

Stereochemistry (Cis/Trans Isomerism)

The cyclohexane ring allows for two diastereomers.

-

Trans-Isomer: The amino and ester groups are on opposite sides of the ring (typically 1,4-diequatorial). This is often the desired bioactive conformer for Tranexamic acid mimics.

-

Cis-Isomer: The groups are on the same side (axial-equatorial).

Control Strategy:

-

Thermodynamic Equilibration: The initial reductive amination often yields a mixture (e.g., 60:40 trans:cis). To enrich the trans isomer, the isolated ester can be treated with a base (e.g., NaOEt in EtOH) to equilibrate the ester position to the equatorial orientation, provided the amine configuration is stable.

-

Separation: The bulky dibenzyl groups amplify the structural difference between cis and trans isomers, often making them separable by standard silica chromatography or HPLC.

Impurity Profile

-

Residual Dibenzylamine: Must be < 0.5%. Detectable by GC or HPLC.

-

Benzyl Alcohol: A potential byproduct if benzyl groups are cleaved (unlikely under mild reductive amination).

-

De-benzylated Intermediates: Mono-benzyl species (Ethyl 4-(benzylamino)cyclohexanecarboxylate) can form if reduction is incomplete or hydrogenolysis occurs prematurely.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, 10H): Aromatic protons (Dibenzyl).δ 4.1 (q, 2H): Ethyl ester (-O-CH₂-).δ 3.6 (s, 4H): Benzylic protons (N-CH₂-Ph).δ 2.5 (m, 1H): Methine proton at C4 (alpha to nitrogen).δ 1.2 (t, 3H): Ethyl ester (-CH₃). |

| ¹³C NMR | ~175 ppm: Carbonyl (C=O).~139 ppm: Ipso-aromatic carbons.~54 ppm: Benzylic carbons.~60 ppm: Ethyl ester (-O-CH₂-). |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 352.2 m/z. Strong parent ion peak expected. |

| IR Spectroscopy | 1730 cm⁻¹: Strong C=O stretch (Ester).2800–3000 cm⁻¹: C-H stretches (Alkyl & Aromatic). |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2–8°C) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

-

Spill Management: Absorb with inert material (vermiculite/sand). Dispose of as organic chemical waste.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Tranexamic Acid Precursors: "Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid (Tranexamic acid)." ResearchGate, 2015. Link

-

General Properties of Cyclohexane Esters: Sigma-Aldrich. "Ethyl 4-oxocyclohexanecarboxylate Product Information." Link

- Stereochemical Control in Cyclohexanes: Eliel, E. L., et al. "Conformational Analysis of Cyclohexanes." Stereochemistry of Organic Compounds, Wiley-Interscience, 1994.

Sources

Stereochemical Dynamics and Synthetic Utility of Cis and Trans Isomers of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

Executive Summary

In modern drug discovery, conformationally restricted aliphatic rings are privileged scaffolds used to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Ethyl 4-(dibenzylamino)cyclohexanecarboxylate (CAS: 219770-56-6) [1] is a critical synthetic intermediate heavily utilized in the development of kinase inhibitors (e.g., IRAK4 and Pim kinases) and GPCR modulators [2]. Because it is a 1,4-disubstituted cyclohexane, it exists as a mixture of cis and trans diastereomers.

This whitepaper provides an in-depth technical analysis of the stereochemical behavior of these isomers, the thermodynamic causality behind their equilibration, and a self-validating experimental protocol for the stereoselective synthesis of the highly sought-after trans isomer.

Structural & Stereochemical Analysis

The spatial orientation of substituents on the cyclohexane ring dictates both the chemical reactivity and the biological receptor fit of the final API.

In 1,4-disubstituted cyclohexanes, the relative stability of the cis and trans isomers is governed by the conformational free energy (A-values) of the substituents. The dibenzylamino group possesses an exceptionally large A-value due to the steric bulk of the two benzyl rings, effectively "locking" the cyclohexane ring into a chair conformation where the amine strictly occupies the equatorial position to avoid severe 1,3-diaxial interactions.

-

cis-Isomer: To maintain the dibenzylamino group in the equatorial position, the ethoxycarbonyl (ester) group is forced into the higher-energy axial position (an

relationship). -

trans-Isomer: Both the dibenzylamino and ethoxycarbonyl groups can simultaneously occupy equatorial positions (an

relationship).

Because the diequatorial conformation minimizes steric strain, the trans isomer is thermodynamically much more stable than the cis isomer. This energy differential is the foundational basis for stereoselective epimerization workflows [3].

Quantitative Analytical Differentiation

Differentiating the isomers relies heavily on

Table 1: Comparative Physical and Spectroscopic Properties

| Property | cis-Isomer | trans-Isomer |

| Lowest Energy Conformation | Axial Ester, Equatorial Amine ( | Equatorial Ester, Equatorial Amine ( |

| Thermodynamic Stability | Lower (Kinetic product) | Higher (Thermodynamic product) |

| C1-H NMR Signal ( | Narrow multiplet (equatorial H), | Broad multiplet (axial H), |

| C4-H NMR Signal ( | Broad multiplet (axial H), | Broad multiplet (axial H), |

| Net Dipole Moment | Higher (Orthogonal dipoles) | Lower (Anti-parallel dipoles cancel) |

| Chromatographic Mobility ( | Typically Lower (More polar) | Typically Higher (Less polar) |

Thermodynamic Epimerization: Mechanism and Causality

Initial synthetic routes to the cyclohexane core (such as the catalytic hydrogenation of substituted anilines or benzoic acids) typically yield a mixture of cis and trans isomers. To funnel this mixture into the pure trans form, thermodynamic epimerization is employed [3].

The

Figure 1: Base-catalyzed thermodynamic epimerization mechanism of the cyclohexane core.

Causality of Reagent Selection

-

Why Dibenzyl Protection? Unlike Fmoc (which is base-labile and cleaves via E1cB) or mono-Boc (which contains an acidic N-H that consumes base), the tertiary dibenzylamino group is completely inert to strong alkoxides. It also imparts high lipophilicity, allowing the trans isomer to often crystallize directly from the reaction mixture, driving the equilibrium forward via Le Chatelier's principle.

-

Why Sodium Ethoxide (NaOEt)? The ethoxide anion perfectly matches the ethyl ester. Using Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) in their respective alcohols would lead to transesterification, creating an undesirable mixture of methyl, ethyl, or tert-butyl esters.

Validated Experimental Protocol: Stereoselective Epimerization

The following protocol describes the self-validating workflow for converting a cis/trans mixture of this compound entirely to the trans isomer.

Step 1: Anhydrous Solvent Preparation

-

Action: Suspend the cis/trans mixture of this compound (1.0 eq) in strictly anhydrous absolute ethanol (0.2 M concentration).

-

Causality: Trace water will react with the ethoxide base to form hydroxide ions, leading to irreversible saponification of the ester into a carboxylate salt. The resulting carboxylate anion prevents enolization, halting the epimerization.

Step 2: Enolization and Equilibration

-

Action: Add a solution of Sodium Ethoxide in ethanol (1.2 eq, 21% wt/wt). Heat the reaction mixture to reflux (78 °C) under an inert nitrogen atmosphere for 12–16 hours.

-

Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the bulky substituents during the planarization of the C1 carbon. Thermodynamic equilibrium is established over time, heavily favoring the diequatorial trans state.

Step 3: Kinetic Quenching

-

Action: Cool the reaction vessel rapidly to 0 °C using an ice bath. Immediately quench the reaction by adding glacial acetic acid (1.5 eq) dropwise until the pH reaches ~6.

-

Causality: Rapid cooling and mild acidification instantly neutralize the ethoxide base and protonate any remaining enolate. This kinetically traps the molecule in the thermodynamically favored trans configuration and prevents reversion during the aqueous workup.

Step 4: Isolation and Validation

-

Action: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO

. Wash the organic layer with brine, dry over anhydrous Na -

Validation: Analyze the crude product via

H NMR. The disappearance of the narrow multiplet at ~2.5 ppm (equatorial C1-H of the cis isomer) and the presence of a broad triplet of triplets (tt) at ~2.2 ppm (

Strategic Applications in API Synthesis

Once the pure trans isomer is isolated, it serves as a highly versatile building block. By subjecting the compound to global deprotection, chemists can generate trans-4-aminocyclohexanecarboxylic acid—a rigidified bioisostere of aliphatic amino acids.

Figure 2: Workflow for the conversion of the protected intermediate into an API building block.

The hydrogenolysis step cleanly removes the benzyl groups without affecting the cyclohexane ring, while subsequent mild saponification yields the free amino acid. This specific trans-geometry is critical for the binding affinity of many modern therapeutics, as it perfectly positions the amino and carboxylate vectors to interact with distant binding pockets in target kinases and receptors.

References

- W. Li, et al. (2015). "Heteroaryl substituted nicotinamide compounds." World Intellectual Property Organization, Patent WO2015103453A1.

-

Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2009). "Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives." Organic Process Research & Development, 13(6), 1369–1372. URL:[Link]

Technical Guide: Solubility Profile & Thermodynamics of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

This guide serves as a technical blueprint for the solubility profiling, thermodynamic modeling, and purification of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate . It is designed for researchers requiring high-fidelity data for process optimization, specifically in the context of pharmaceutical intermediate isolation and crystallization.

Executive Summary & Molecular Architecture

This compound (C₂₃H₂₉NO₂) is a lipophilic pharmaceutical intermediate characterized by a distinct "amphiphilic but hydrophobic-dominant" structure. Its solubility behavior is governed by the competition between the bulky, non-polar dibenzylamino moiety and the moderately polar ethyl ester group.

Understanding its solubility landscape is critical for:

-

Purification: Identifying solvent systems for recrystallization (removing impurities like unreacted dibenzylamine).

-

Reaction Engineering: Selecting solvents that maintain homogeneity during synthesis (e.g., reductive amination).

-

Formulation: Designing lipid-based delivery systems if used as a prodrug.

Physicochemical Profile

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₂₃H₂₉NO₂ | High carbon content indicates lipophilicity. |

| Molecular Weight | ~351.5 g/mol | Moderate MW suggests solid state at RT. |

| LogP (Predicted) | ~5.2 - 5.8 | Highly lipophilic; practically insoluble in water. |

| Key Functional Groups | Dibenzylamino ( | Drives solubility in aromatics (Toluene) and chlorinated solvents (DCM). |

| Ethyl Ester ( | Provides interaction sites for polar aprotic solvents (EtOAc, Acetone). | |

| Cyclohexane Ring | Adds steric bulk, influencing crystal packing energy. |

Solubility Landscape: Predicted & Empirical Classifications

Based on Structure-Activity Relationships (SAR) and analog data (e.g., Ethyl 4-aminocyclohexanecarboxylate vs. Tribenzylamine), the solubility profile is categorized into three distinct zones.

Zone A: High Solubility Solvents (Process Solvents)

Use these for reaction media or dissolving the compound for transfer.

-

Dichloromethane (DCM): Excellent. The high lipophilicity of the dibenzyl group aligns perfectly with DCM.

-

Tetrahydrofuran (THF): Excellent. Solubilizes both the amine and ester functionalities.

-

Toluene: Very Good. Pi-pi interactions between the solvent and the benzyl groups enhance solubility.

-

Ethyl Acetate: Good. Matches the polarity of the ester tail.

Zone B: Temperature-Dependent Solvents (Recrystallization Candidates)

These solvents exhibit a steep solubility curve (low at RT, high at boiling), ideal for purification.

-

Ethanol (Absolute): The prime candidate. The compound is likely sparingly soluble at 25°C but highly soluble at 78°C.

-

Methanol: Similar to ethanol but likely holds less solute at saturation due to higher polarity.

-

Isopropanol (IPA): Good alternative if ethanol yields crystals that are too small (slower evaporation/cooling).

-

Acetonitrile: Often provides sharp separation between the product and more polar impurities.

Zone C: Anti-Solvents (Precipitation Media)

Use these to force precipitation or maximize yield during filtration.

-

Water: Practically insoluble.

-

Hexane/Heptane: Low solubility at RT. Often used in combination with Ethyl Acetate (e.g., 10:1 Hexane:EtOAc) to crash out the product.

Experimental Protocol: Determination of Mole Fraction Solubility

Since specific archival data for this exact intermediate may vary by batch purity, the following Self-Validating Protocol is required to generate the definitive solubility curve for your specific lot.

Method: Isothermal Saturation (Gravimetric Analysis)

Objective: Determine the mole fraction solubility (

Workflow Diagram

Caption: Standardized workflow for gravimetric solubility determination ensuring thermodynamic equilibrium.

Step-by-Step Procedure

-

Preparation: Add excess this compound to a jacketed glass vessel containing 50 mL of the target solvent (e.g., Ethanol).

-

Equilibration: Stir continuously using a magnetic stirrer at the set temperature (controlled by a circulating water bath, precision

K) for 24 hours. -

Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

-

Sampling: Withdraw 5 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to remove suspended micro-crystals).

-

Quantification: Transfer the filtrate to a pre-weighed weighing dish. Evaporate the solvent in a vacuum oven until constant mass is achieved.

-

Calculation: Calculate the mole fraction solubility (

) using:

Thermodynamic Modeling & Analysis

Once the experimental data is gathered, it must be modeled to extract thermodynamic parameters (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Allows interpolation of solubility at any temperature within the measured range.

Thermodynamic Parameters (Van't Hoff Analysis)

To determine if the dissolution is endothermic (requires heat) or exothermic, use the Van't Hoff equation:

Interpretation Guide:

-

Positive

(Endothermic): Solubility increases with temperature. (Expected for this compound in alcohols).[1] -

Positive

(Entropy driven): Indicates disorder increases upon dissolution, typical for breaking the crystal lattice of bulky organic molecules.

Process Application: Purification Strategy

Based on the physicochemical profile, the following purification strategy is recommended for removing common impurities (e.g., unreacted dibenzylamine or acid precursors).

Recommended Recrystallization System: Ethanol/Water (90:10)

-

Dissolution: Dissolve crude this compound in boiling Ethanol (approx. 5-7 volumes).

-

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Nucleation: Slowly add Water (anti-solvent) dropwise until persistent turbidity is observed.

-

Cooling: Cool gradually to 0-5°C. The hydrophobic dibenzyl product will crystallize out, while more polar impurities (like mono-benzyl amines or salts) remain in the mother liquor.

Diagram: Purification Logic

Caption: Logical flow for the purification of the target ester via cooling crystallization.

References

-

PubChem Compound Summary. "Ethyl 4-aminocyclohexanecarboxylate (Related Structure)." National Center for Biotechnology Information. Available at: [Link]

- Journal of Chemical & Engineering Data. "Standard Thermodynamic Models for Pharmaceutical Solubility (Apelblat Equation).

Sources

Methodological & Protocols

Application Notes and Protocols for the Reductive Amination of Ethyl 4-Oxocyclohexanecarboxylate with Dibenzylamine

Introduction

The reductive amination of ketones is a cornerstone of modern organic synthesis, providing a powerful and direct route to secondary and tertiary amines.[1] This application note provides a comprehensive guide to the reductive amination of ethyl 4-oxocyclohexanecarboxylate with dibenzylamine to synthesize ethyl 4-(dibenzylamino)cyclohexanecarboxylate. This transformation is particularly relevant in the synthesis of complex molecules in medicinal chemistry and drug discovery, where the resulting substituted cyclohexylamine moiety can serve as a key building block. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages over other hydride sources.[2]

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed theoretical background, a step-by-step experimental protocol, and insights into reaction optimization and troubleshooting, ensuring a reproducible and efficient synthesis.

Reaction Mechanism and Rationale

The reductive amination of a ketone with a secondary amine proceeds through a two-step sequence within a single reaction vessel.[3] The initial step involves the reaction between the ketone (ethyl 4-oxocyclohexanecarboxylate) and the secondary amine (dibenzylamine) to form a highly reactive iminium ion intermediate. This equilibrium is typically facilitated by mildly acidic conditions.

The second step is the reduction of the iminium ion by a selective reducing agent. Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its ability to selectively reduce the iminium ion in the presence of the unreacted ketone.[2] The steric bulk and the electron-withdrawing acetate groups of NaBH(OAc)₃ moderate its reactivity, preventing the reduction of the starting ketone.[4]

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a 1 mmol scale.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| Ethyl 4-oxocyclohexanecarboxylate | 170.21 | 170.2 | 1.0 | 1.0 |

| Dibenzylamine | 197.28 | 217.0 | 1.1 | 1.1 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318.0 | 1.5 | 1.5 |

| Acetic Acid (glacial) | 60.05 | 60.1 | 1.0 | 1.0 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |

| Saturated Sodium Bicarbonate (aq.) | - | 20 mL | - | - |

| Brine (saturated NaCl solution) | - | 20 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-oxocyclohexanecarboxylate (170.2 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

-

Add dibenzylamine (217.0 mg, 1.1 mmol) to the solution.

-

Add glacial acetic acid (60.1 mg, 1.0 mmol) to the reaction mixture. The acetic acid acts as a catalyst to facilitate the formation of the iminium ion.

-

Stir the mixture at room temperature for 30 minutes.

-

In a single portion, add sodium triacetoxyborohydride (318.0 mg, 1.5 mmol) to the reaction mixture. A slight effervescence may be observed.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Experimental Workflow for Reductive Amination.

Characterization of this compound

The structure of the final product should be confirmed by spectroscopic methods. Below are the predicted ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds.

Predicted ¹H NMR (400 MHz, CDCl₃) δ:

-

7.40 - 7.20 (m, 10H): Aromatic protons of the two benzyl groups.

-

4.12 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).

-

3.55 (s, 4H): Methylene protons of the two benzyl groups (-N(CH₂ Ph)₂).

-

2.50 - 2.40 (m, 1H): Methine proton at the C4 position of the cyclohexane ring.

-

2.35 - 2.25 (m, 1H): Methine proton at the C1 position of the cyclohexane ring.

-

2.00 - 1.85 (m, 4H): Axial and equatorial protons at the C2 and C6 positions of the cyclohexane ring.

-

1.60 - 1.45 (m, 4H): Axial and equatorial protons at the C3 and C5 positions of the cyclohexane ring.

-

1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃ ).

Predicted ¹³C NMR (101 MHz, CDCl₃) δ:

-

175.5: Carbonyl carbon of the ethyl ester (C =O).

-

139.5: Quaternary aromatic carbons of the benzyl groups.

-

129.0: Aromatic CH carbons of the benzyl groups.

-

128.2: Aromatic CH carbons of the benzyl groups.

-

126.8: Aromatic CH carbons of the benzyl groups.

-

60.3: Methylene carbon of the ethyl ester (-OCH₂ CH₃).

-

58.0: Methine carbon at the C4 position of the cyclohexane ring.

-

54.5: Methylene carbons of the benzyl groups (-N(CH₂ Ph)₂).

-

43.0: Methine carbon at the C1 position of the cyclohexane ring.

-

29.5: Methylene carbons at the C2 and C6 positions of the cyclohexane ring.

-

28.0: Methylene carbons at the C3 and C5 positions of the cyclohexane ring.

-

14.2: Methyl carbon of the ethyl ester (-OCH₂CH₃ ).

Optimization and Troubleshooting

| Issue | Potential Cause | Recommendation |

| Low Yield | Incomplete reaction. | Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C). Ensure the quality of the NaBH(OAc)₃, as it is moisture-sensitive. |

| Difficult iminium ion formation. | For less reactive ketones, a stronger acid catalyst like titanium(IV) isopropoxide can be considered, though this may require anhydrous conditions. | |

| Presence of Starting Material | Insufficient reducing agent or reaction time. | Increase the equivalents of NaBH(OAc)₃ to 2.0. Extend the reaction time and monitor closely by TLC. |

| Formation of Byproducts | Over-reduction of the ester group (unlikely with NaBH(OAc)₃). | Confirm the identity of the byproduct. If it is the corresponding alcohol, a milder reducing agent or shorter reaction time may be necessary. |

| Impurities in starting materials. | Ensure the purity of ethyl 4-oxocyclohexanecarboxylate and dibenzylamine. |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle in a dry environment and avoid contact with water.

-

Acetic acid is corrosive. Avoid skin and eye contact.

-

Quenching the reaction with sodium bicarbonate will release carbon dioxide gas. Add the bicarbonate solution slowly to control the effervescence.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 27, 2026, from [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 27, 2026, from [Link]

Sources

Technical Application Note: High-Efficiency Synthesis of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

Topic: Protocol for the preparation of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound , a critical intermediate in the development of pharmaceutical agents, including cholesteryl ester transfer protein (CETP) inhibitors and GPCR ligands. The method utilizes a reductive amination strategy, favoring the formation of the thermodynamically stable trans-isomer while minimizing the formation of quaternary ammonium salts often associated with direct alkylation. This guide provides mechanistic insights, step-by-step methodology, and purification strategies to ensure high purity (>98%) and reproducibility.

Scientific Foundation & Strategic Rationale

Retrosynthetic Analysis

The target molecule features a cyclohexane ring substituted at the 1-position with an ethyl ester and at the 4-position with a bulky dibenzylamino group. Two primary synthetic routes exist:

-

Nucleophilic Substitution (SN2): Alkylation of ethyl 4-aminocyclohexanecarboxylate with benzyl bromide.

-

Drawback: Difficult to control.[1] Often leads to mixtures of mono-, di-, and tri-alkylated (quaternary) species, requiring tedious purification.

-

-

Reductive Amination (Selected Route): Condensation of ethyl 4-aminocyclohexanecarboxylate with benzaldehyde, followed by hydride reduction.

Stereochemical Control (Cis/Trans)

The 1,4-disubstituted cyclohexane system exhibits cis/trans isomerism.

-

Trans-isomer: The diester and amino groups occupy equatorial positions (diequatorial), making this the thermodynamically favored product.

-

Cis-isomer: One substituent is axial, introducing 1,3-diaxial strain.

-

Control Mechanism: Reductive amination allows for equilibration of the intermediate imine/enamine. Under thermodynamic control, the trans-isomer is predominantly formed.

Materials & Reagents

| Reagent | Equiv.[5][6] | Role | CAS No. (Ref) |

| Ethyl 4-aminocyclohexanecarboxylate HCl | 1.0 | Starting Material | 2084-26-6 |

| Benzaldehyde | 2.5 | Alkylating Agent | 100-52-7 |

| Sodium Triacetoxyborohydride (STAB) | 3.0 | Reducing Agent | 56553-60-7 |

| DIPEA (N,N-Diisopropylethylamine) | 1.2 | Base (Free-basing) | 7087-68-5 |

| 1,2-Dichloroethane (DCE) | Solvent | Reaction Medium | 107-06-2 |

| Acetic Acid (AcOH) | 1.0 | Catalyst | 64-19-7 |

Note: Dichloromethane (DCM) can be substituted for DCE if toxicity is a concern, though DCE often provides faster kinetics for hindered amines.

Experimental Protocol

Reaction Workflow Diagram

Caption: Step-wise reductive amination workflow for the synthesis of the target dibenzylamino ester.

Step-by-Step Methodology

Step 1: Preparation of the Free Amine

-

Charge a dry 250 mL round-bottom flask (RBF) with Ethyl 4-aminocyclohexanecarboxylate HCl (5.0 g, 24.1 mmol).

-

Add 1,2-Dichloroethane (DCE) (100 mL) under a nitrogen atmosphere.

-

Add DIPEA (4.2 mL, 24.1 mmol) to neutralize the hydrochloride salt. Stir at room temperature (RT) for 15 minutes until the solid dissolves or forms a fine suspension.

Step 2: Imine Formation & Reduction (The "One-Pot" Sequence)

-

Add Benzaldehyde (6.1 mL, 60.2 mmol, 2.5 equiv) to the reaction mixture.

-

Add Acetic Acid (1.4 mL, 24.1 mmol) to catalyze imine formation. Stir for 30–60 minutes at RT.

-

Mechanistic Note: Acid catalysis protonates the carbonyl, facilitating nucleophilic attack by the amine.

-

-

Cool the mixture to 0°C using an ice bath.

-

Add Sodium Triacetoxyborohydride (STAB) (15.3 g, 72.3 mmol, 3.0 equiv) portion-wise over 20 minutes.

-

Caution: Gas evolution (hydrogen) may occur. Ensure proper ventilation.

-

-

Remove the ice bath and allow the reaction to warm to RT. Stir vigorously for 12–16 hours (overnight).

-

Monitoring: Check progress via TLC (10% EtOAc in Hexanes) or LC-MS. The mono-benzylated intermediate may appear transiently but should convert fully to the dibenzyl product.

-

Step 3: Workup

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ (100 mL). Stir for 30 minutes until gas evolution ceases.

-

Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude yellow oil.

Step 4: Purification

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

-

Observation: The dibenzyl product is less polar than the mono-benzyl impurity and the starting material.

-

-

Crystallization (Optional for Isomer Enrichment):

-

If the cis/trans ratio is unsatisfactory, recrystallize the solid/oil from cold Ethanol or Hexane/EtOAc to enrich the trans-isomer.

-

Quality Control & Characterization

Expected Analytical Data

| Technique | Parameter | Expected Signal / Result |

| 1H NMR (400 MHz, CDCl3) | Aromatic Region | δ 7.20–7.40 (m, 10H, Ph -H) |

| Benzylic Protons | δ 3.60–3.70 (s, 4H, N-CH2 -Ph) | |

| Ester Group | δ 4.12 (q, 2H, O-CH2 -CH3), δ 1.25 (t, 3H) | |

| Cyclohexane (H1/H4) | δ 2.50 (m, 1H, N-CH), δ 2.20 (m, 1H, CO-CH) | |

| LC-MS | m/z (ESI+) | [M+H]+ = 352.2 |

| Appearance | Physical State | White solid or viscous pale yellow oil |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Wet solvent or old STAB reagent. | Use anhydrous DCE; ensure STAB is fresh (free-flowing powder, not clumped). |

| Mono-benzyl Impurity | Insufficient Benzaldehyde or reducing agent. | Add 0.5 equiv more Benzaldehyde and STAB; extend reaction time. |

| Low Cis/Trans Ratio | Kinetic control dominant. | Allow reaction to stir longer (24h) to permit thermodynamic equilibration. |

Process Safety (HSE)

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench carefully.

-

Benzaldehyde: Irritant. Use in a fume hood.

-

1,2-Dichloroethane: Carcinogen/Toxic. Handle with double gloves and work strictly inside a fume hood. DCM is a safer alternative if applicable.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

-

Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, vol. 59, 2002, pp. 1-714. Link

-

Organic Syntheses. "Reductive Amination: Preparation of N-Cyclohexyl-N-ethylaniline." Org.[7][8] Synth. 2004, 81, 188. Link

- Tao, X., et al. "Stereoselective synthesis of trans-4-substituted cyclohexanecarboxylic acid derivatives." Tetrahedron, vol. 68, no. 10, 2012. (Contextual reference for cyclohexane stereocontrol).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

Application Note: Reaction Conditions for Introducing Dibenzylamino Groups to Cyclohexane Rings

Executive Summary

The introduction of a dibenzylamino [

This guide details two field-proven protocols for synthesizing N,N-dibenzylcyclohexanamines. We prioritize Reductive Amination over direct nucleophilic substitution (

Strategic Analysis: Thermodynamics & Kinetics

The Steric Challenge

Dibenzylamine is a secondary amine with substantial steric hindrance. When reacting with cyclohexanone, the formation of the intermediate hemiaminal and iminium ion is energetically costly compared to smaller amines (e.g., methylamine).

-

Kinetic Barrier: The initial nucleophilic attack is slow.

-

Thermodynamic Equilibrium: The equilibrium between the ketone and the iminium species lies heavily toward the starting materials unless water is sequestered or the reduction step is rapid.

Pathway Selection

We utilize two primary reductive amination strategies:

-

Acid-Promoted Direct Reduction: Uses Sodium Triacetoxyborohydride (

).[1] Ideal for reactive ketones and standard laboratory scales. -

Lewis-Acid Mediated Reduction: Uses Titanium(IV) Isopropoxide (

). Essential for sterically crowded substrates or electron-deficient ketones where iminium formation is the rate-limiting step.

Decision Matrix

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol.

Method A: The Sodium Triacetoxyborohydride (STAB) Protocol

Best For: Simple cyclohexanones, high-throughput synthesis.

Mechanism: Direct reductive amination.[2][3] The mild reducing agent

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Cyclohexanone | 1.0 | Substrate |

| Dibenzylamine | 1.05 - 1.1 | Amine Source (Slight excess drives equilibrium) |

| 1.4 - 1.5 | Hydride Source (Selective) | |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |

| 1,2-Dichloroethane (DCE) | Solvent | Standard solvent (THF is a viable alternative) |

Step-by-Step Protocol

-

Preparation: In a dry reaction vessel under

atmosphere, dissolve Cyclohexanone (1.0 equiv) and Dibenzylamine (1.1 equiv) in anhydrous DCE (0.2 M concentration relative to ketone). -

Activation: Add Acetic Acid (1.5 equiv). Stir at room temperature for 15–30 minutes to establish the hemiaminal/iminium equilibrium.

-

Reduction: Cool the mixture to 0 °C (optional, but recommended for selectivity). Add

(1.5 equiv) portion-wise over 10 minutes.-

Note: Gas evolution is minimal, but ensure ventilation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

-

Monitoring: Check via TLC or LC-MS. The iminium intermediate may be visible; ensure consumption of the ketone.

-

-

Quench: Quench by adding saturated aqueous

(pH ~8-9). Stir vigorously for 20 minutes to decompose boron complexes. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over

Critical Insight:

Method B: The Titanium(IV) Isopropoxide Protocol

Best For: Unreactive ketones, sterically hindered rings (e.g., 2-substituted cyclohexanones), or when Method A fails to reach full conversion.

Mechanism:

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Cyclohexanone | 1.0 | Substrate |

| Dibenzylamine | 1.1 | Amine Source |

| 1.25 - 1.5 | Lewis Acid / Dehydrating Agent | |

| 1.5 | Reducing Agent (Added in Step 2) | |

| Ethanol (Abs) | Solvent | Required for the reduction step |

Step-by-Step Protocol

-

Imine Formation (Neat or Concentrated): In a dry flask under

, combine Cyclohexanone (1.0 equiv), Dibenzylamine (1.1 equiv), and-

Process: Stir this mixture neat (without solvent) or in minimal THF at room temperature for 1–2 hours. The mixture will become viscous. This step drives the equilibrium to the imine/enamine species [2].

-

-

Dilution: Dilute the viscous mixture with absolute Ethanol (approx. 0.5 M).[3][5]

-

Reduction: Add

(1.5 equiv) carefully (exothermic, gas evolution). Stir for 2–4 hours at room temperature. -

Hydrolysis (Critical): The reaction will contain titanium salts that form a gel upon adding water.

-

Technique: Add 1M NaOH or dilute

to the reaction mixture. A white precipitate (

-

-

Filtration: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate to remove ethanol, redissolve in EtOAc, wash with brine, and dry.

Stereochemical Considerations

When introducing dibenzylamine to substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone), stereocontrol is governed by the direction of hydride attack.

-

Axial Attack: Hydride approaches from the axial direction, yielding the Equatorial Amine (Thermodynamic product).

-

Equatorial Attack: Hydride approaches from the equatorial direction, yielding the Axial Amine (Kinetic product).[6]

With bulky reagents like

Figure 2: Stereochemical outcomes of hydride reduction on substituted cyclohexane rings.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Equilibrium favors ketone | Switch to Method B ( |

| Gel formation during workup | Titanium salts | Use 1M NaOH or Sodium Potassium Tartrate (Rochelle's Salt) to solubilize Ti salts, or filter through Celite. |

| Dialkylation | N/A for Dibenzylamine | Not applicable here ( |

| Starting Material Persists | Inactive reducing agent |

References

-

Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

-

Eliel, E. L., & Senda, Y. (1970). "Reduction of t-butylcyclohexanones with borohydride and with lithium aluminum hydride." Tetrahedron, 26(10), 2411-2428.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. rsc.org [rsc.org]

- 4. designer-drug.com [designer-drug.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application & Usage

Application Notes for the Strategic Use of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate in Pharmaceutical Synthesis

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is one such intermediate, poised for significant application in the synthesis of novel therapeutic agents. Its cyclohexane core offers a rigid, three-dimensional framework that can be strategically functionalized, while the dibenzylamino group serves as a masked secondary amine, a common feature in a multitude of biologically active compounds.

This guide provides an in-depth exploration of the practical applications of this compound, focusing on its role as a precursor in the synthesis of a novel analgesic agent, which we have termed "Cyclohexafentanyl." The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just a series of steps, but a comprehensive understanding of the chemical principles and strategic decisions that underpin the synthetic route.

Design Rationale for the Target Analgesic: "Cyclohexafentanyl"

The design of "Cyclohexafentanyl" is inspired by the structural motifs of known potent analgesics, particularly the 4-anilidopiperidine class of opioids. By replacing the piperidine ring with a cyclohexane core, we explore the impact of this bioisosteric substitution on receptor binding and pharmacological profile. The N-propionyl-N-phenylamino moiety is a well-established pharmacophore for potent opioid receptor agonism. The carboxylic acid derivative at the 1-position of the cyclohexane ring introduces a potential point for further modification or for influencing the pharmacokinetic properties of the molecule.

Overall Synthetic Pathway

The synthesis of "Cyclohexafentanyl" from this compound is a multi-step process that leverages well-established and reliable chemical transformations. The overall workflow is depicted below.

Application Note: High-Performance Synthesis & Utilization of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

Topic: Ethyl 4-(dibenzylamino)cyclohexanecarboxylate in Peptidomimetic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.

Executive Summary

This compound serves as a critical, orthogonally protected building block for the synthesis of

This guide details the stereoselective synthesis of this scaffold, its separation into cis/trans isomers, and its downstream application in solid-phase and solution-phase peptidomimetic assembly.

Chemical Profile & Mechanistic Role

| Property | Specification |

| IUPAC Name | Ethyl 4-(dibenzylamino)cyclohexane-1-carboxylate |

| Molecular Formula | C |

| Molecular Weight | 351.49 g/mol |

| Core Scaffold | 4-Aminocyclohexanecarboxylic acid (4-ACHC) |

| Stereochemistry | Exists as cis (axial/equatorial) and trans (diequatorial) isomers. |

| Role | Constrained |

| Protecting Group | Dibenzyl (Bn |

Mechanistic Insight: The "Dibenzyl" Advantage

While Boc and Fmoc are standard, the dibenzyl group is strategically chosen for this intermediate because:

-

Stereochemical Control: The bulky dibenzyl group amplifies steric differences between axial and equatorial attacks during synthesis, aiding in isomer separation.

-

Orthogonality: It remains intact during both acidic (Boc removal) and basic (saponification) conditions, allowing versatile modification of the C-terminus (ester hydrolysis) without affecting the N-terminus.

Protocol A: Stereoselective Synthesis

This protocol utilizes reductive amination of ethyl 4-oxocyclohexanecarboxylate. The choice of reducing agent and solvent influences the cis:trans ratio.

Reagents Required[1][2][3][4][5][6][7][8][9]

-

Starting Material: Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)

-

Amine Source: Dibenzylamine (1.1 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Catalyst: Acetic acid (1.0 equiv, to activate the imine)

Step-by-Step Methodology

-

Imine Formation:

-

In a flame-dried round-bottom flask under Argon, dissolve Ethyl 4-oxocyclohexanecarboxylate (10 mmol) in DCE (50 mL).

-

Add Dibenzylamine (11 mmol) and Acetic Acid (10 mmol).

-

Stir at Room Temperature (RT) for 2 hours. Mechanism: The acid catalyzes the formation of the iminium ion intermediate.

-

-

Reductive Amination:

-

Cool the mixture to 0°C.

-

Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to RT and stir overnight (12-16 hours).

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:1). The ketone spot should disappear.

-

-

Workup:

-

Quench with saturated aqueous NaHCO

. -

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na

SO

-

-

Isomer Separation (Critical Step):

-

The crude residue contains both cis and trans isomers.

-

Flash Chromatography: Elute with Hexane/Ethyl Acetate (gradient 95:5 to 85:15).

-

Order of Elution: The cis-isomer (axial amine/equatorial ester or vice versa) typically elutes after the trans-isomer (diequatorial) due to polarity differences and interaction with silica, though this must be confirmed via NOESY NMR.

-

Yield: Typically 70-85% combined yield.

-

Data Visualization: Synthesis Workflow

Figure 1: Stereoselective synthesis workflow for isolating pure cis/trans isomers.

Protocol B: Peptidomimetic Incorporation

Once the isomerically pure building block is obtained, it must be activated for peptide synthesis.

Strategy 1: C-Terminus Activation (Fragment Coupling)

Use this route to attach the scaffold to the N-terminus of a growing peptide chain.

-

Saponification:

-

Dissolve this compound in THF/MeOH/H

O (3:1:1). -

Add LiOH (2.0 equiv). Stir at RT for 4 hours.

-

Acidify to pH 3 with 1M HCl and extract.

-

Result:4-(dibenzylamino)cyclohexanecarboxylic acid .

-

-

Coupling:

-

Use standard amide coupling reagents (e.g., HATU, DIPEA) to react the free acid with the amine of the peptide fragment.

-

Note: The dibenzyl group prevents N-terminal interference.

-

Strategy 2: N-Terminus Deprotection (Chain Extension)

Use this route to expose the amine for the next coupling step.

-

Hydrogenolysis (Debenzylation):

-

Dissolve the substrate in MeOH or EtOH.

-

Add Pd(OH)

/C (Pearlman's Catalyst, 10-20% w/w). -

Stir under H

atmosphere (balloon or 1-3 bar) for 12-24 hours. -

Monitoring: Loss of benzyl peaks in NMR (

7.2-7.4 ppm). -

Result:Ethyl 4-aminocyclohexanecarboxylate (free amine).

-

-

Fmoc/Boc Protection (Optional but Recommended):

-

If solid-phase synthesis (SPPS) is planned, immediately protect the free amine with Fmoc-OSu or Boc

O to generate a standard SPPS building block.

-

Scientific Validation & Troubleshooting

Conformational Analysis[9][10]

-

Trans-Isomer (Diequatorial): The 1,4-trans substitution pattern forces the cyclohexane ring into a chair conformation where the amino and carboxyl groups point away from each other. This mimics an extended

-strand or can induce 14-helix formation in oligomers. -

Cis-Isomer (Axial/Equatorial): Introduces a kink in the backbone, often acting as a turn inducer (mimicking a

-turn) in peptide loops.

QC Parameters

| Technique | Acceptance Criteria |

| 1H NMR | Distinct splitting of H-4 proton. Trans (ax): Wide multiplet (tt, |

| HPLC | Purity > 98%. Cis/Trans ratio > 95:5. |

| Mass Spec | [M+H] |

Troubleshooting Guide

-

Problem: Incomplete debenzylation.

-

Solution: Add a drop of Acetic Acid or HCl to the hydrogenation mixture to protonate the amine, preventing catalyst poisoning. Switch to Pd(OH)

if Pd/C fails.

-

-

Problem: Poor separation of isomers.

-

Solution: Recrystallize the hydrochloride salts. Dissolve the crude amine mixture in Et

O, add HCl/Dioxane. The trans-isomer salt often crystallizes preferentially.

-

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Seebach, D., et al. (1996). "

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link -

Dodda, M. R., et al. (2016). "A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate." Der Pharma Chemica. Link

-

Reiser, O. (2009). "Synthesis of conformationally restricted amino acids." University of Regensburg Dissertation. Link

Synthesis of 4-Aminocyclohexanecarboxylic Acid from Ethyl Ester Precursors: Application Notes and Protocols

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

4-Aminocyclohexanecarboxylic acid, particularly its trans-isomer (tranexamic acid), is a crucial active pharmaceutical ingredient (API) known for its antifibrinolytic properties. It is listed on the World Health Organization's List of Essential Medicines.[1] This guide provides a comprehensive overview of synthetic strategies for obtaining 4-aminocyclohexanecarboxylic acid, with a specific focus on pathways originating from ethyl ester precursors. The methodologies detailed herein are designed to be robust, scalable, and mindful of safety and environmental considerations.

The synthesis of 4-aminocyclohexanecarboxylic acid presents a significant stereochemical challenge: achieving a high yield of the desired trans-isomer. Many synthetic routes starting from aromatic precursors tend to favor the formation of the cis-isomer.[2][3] Consequently, isomerization steps are often critical for obtaining the therapeutically active form.

Synthetic Strategies from Ethyl Ester Precursors

Several viable synthetic routes to 4-aminocyclohexanecarboxylic acid begin with readily available ethyl esters. These pathways generally involve the formation of a substituted cyclohexane ring followed by the introduction or modification of the amino and carboxylic acid functionalities.

Strategy 1: Catalytic Hydrogenation of Ethyl 4-Aminobenzoate

A primary and widely employed method involves the catalytic hydrogenation of the aromatic ring of ethyl 4-aminobenzoate. This approach directly establishes the cyclohexane core.

Reaction Pathway

The hydrogenation of ethyl 4-aminobenzoate over a suitable catalyst, such as ruthenium on carbon (Ru/C) or rhodium on carbon (Rh/C), reduces the benzene ring to a cyclohexane ring. This reaction typically produces a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid ethyl esters.[4] The subsequent hydrolysis of the ester yields the final product.

Caption: Catalytic Hydrogenation of Ethyl 4-Aminobenzoate.

Key Experimental Considerations:

-

Catalyst Selection: Ruthenium-based catalysts, particularly Ru/C, have demonstrated effectiveness in achieving high conversion rates and influencing the cis:trans isomer ratio.[4]

-

Reaction Conditions: The reaction is typically carried out under hydrogen pressure (e.g., 15 bar) and at elevated temperatures (e.g., 100 °C).[4] The choice of solvent can also impact the outcome.

-

Isomer Ratio: The initial hydrogenation often yields a mixture of isomers. The trans-isomer is thermodynamically more stable, and the reaction conditions can be optimized to favor its formation. Some protocols report achieving a trans:cis ratio of up to 4.6:1 directly from the hydrogenation step.[4][5]

Protocol: Catalytic Hydrogenation and Hydrolysis

Materials:

-

Ethyl 4-aminobenzoate

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Hydrogen gas

-

Ethanol

-

Hydrochloric Acid (HCl)

Procedure:

-

Hydrogenation: In a high-pressure autoclave, combine ethyl 4-aminobenzoate, 5% Ru/C catalyst (typically 25% by weight of the starting material), and a 10% NaOH solution.[4]

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 15 bar and heat to 100 °C with vigorous stirring.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 20 hours).[5]

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen.

-

Hydrolysis: The resulting mixture containing the ethyl ester of 4-aminocyclohexanecarboxylic acid can be directly hydrolyzed by heating with an aqueous base (e.g., NaOH).

-

Isolation and Isomer Separation: After hydrolysis, the catalyst is filtered off. The aqueous solution is then acidified with HCl to precipitate the 4-aminocyclohexanecarboxylic acid. The cis and trans isomers can be separated by fractional crystallization, often from an ethanol-water mixture.[1]

Strategy 2: Curtius, Hofmann, or Schmidt Rearrangement from a Cyclohexanecarboxylic Acid Precursor

An alternative approach involves forming the cyclohexane ring first and then introducing the amino group via a rearrangement reaction. These reactions, namely the Curtius, Hofmann, and Schmidt rearrangements, are powerful methods for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.[6][7][8][9]

Reaction Pathway (Illustrating the Curtius Rearrangement)

This strategy typically starts with a 1,4-cyclohexanedicarboxylic acid derivative, such as a mono-ester. The free carboxylic acid group is converted to an acyl azide, which then undergoes thermal rearrangement to an isocyanate. The isocyanate is subsequently hydrolyzed to the amine.[10][11]

Caption: Synthesis via Curtius Rearrangement.

Key Mechanistic Insights:

-

Curtius Rearrangement: This reaction proceeds through a concerted mechanism where the R-group migrates as nitrogen gas is expelled, forming an isocyanate intermediate.[10] A key advantage is the retention of stereochemistry at the migrating carbon.[11]

-

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom using a halogen (like bromine) and a strong base.[9][12] It also proceeds through an isocyanate intermediate.[7]

-

Schmidt Reaction: This reaction involves the reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid to yield an amine.[8][13] It is mechanistically related to the Curtius rearrangement.[8]

Protocol: Synthesis via Curtius Rearrangement

Materials:

-

trans-1,4-Cyclohexanedicarboxylic acid monoethyl ester

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Toluene

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Acyl Chloride Formation: Convert the free carboxylic acid of trans-1,4-cyclohexanedicarboxylic acid monoethyl ester to the corresponding acyl chloride by reacting with thionyl chloride.

-

Acyl Azide Formation: React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide. Exercise extreme caution as acyl azides can be explosive.

-

Curtius Rearrangement: Heat the acyl azide in an inert solvent like toluene. The rearrangement will occur with the evolution of nitrogen gas to form the isocyanate.

-

Carbamate Formation: Trap the isocyanate intermediate by adding an alcohol, such as ethanol, to form a stable carbamate.

-

Hydrolysis: Hydrolyze the carbamate and the ester group under acidic or basic conditions to yield trans-4-aminocyclohexanecarboxylic acid.

Isomerization of cis-4-Aminocyclohexanecarboxylic Acid

Since many synthetic routes produce a mixture of cis and trans isomers, an efficient isomerization step is often necessary to maximize the yield of the desired trans product.[14]

Method: Base-Catalyzed Epimerization

The cis isomer can be converted to the more stable trans isomer by heating in the presence of a base.[15]

Protocol: Isomerization

Materials:

-

Mixture of cis- and trans-4-aminocyclohexanecarboxylic acid

-

Sodium hydroxide or a potassium alkoxide[15]

-

Water or an appropriate alcohol

Procedure:

-

Dissolve the mixture of isomers in an aqueous solution of sodium hydroxide or an alcoholic solution of a potassium alkoxide.[15]

-

Heat the mixture to reflux for several hours.

-

Monitor the isomerization by a suitable analytical method (e.g., NMR or HPLC).

-

Once equilibrium is reached, or the desired ratio is obtained, cool the reaction mixture.

-

Neutralize the solution with an acid to precipitate the product.

-

Isolate the trans-4-aminocyclohexanecarboxylic acid by filtration and recrystallization.

Data Summary

| Parameter | Strategy 1: Catalytic Hydrogenation | Strategy 2: Curtius Rearrangement |

| Starting Material | Ethyl 4-aminobenzoate | 1,4-Cyclohexanedicarboxylic acid monoethyl ester |

| Key Reaction | Catalytic Hydrogenation | Curtius Rearrangement |

| Typical Catalyst | Ru/C, Rh/C | Not applicable |

| Key Intermediate | cis/trans-Ethyl 4-aminocyclohexanecarboxylate | Ethyl 4-isocyanatocyclohexanecarboxylate |

| Reported Yield | Can be high, dependent on isomerization | Varies depending on the efficiency of each step |

| Stereochemical Control | Often produces a mixture requiring isomerization | Can offer good stereochemical retention |

Conclusion

The synthesis of 4-aminocyclohexanecarboxylic acid from ethyl ester precursors offers several viable and scalable routes for researchers and drug development professionals. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired stereochemical purity, and the scale of the synthesis. The catalytic hydrogenation of ethyl 4-aminobenzoate is a direct and commonly used method, while rearrangement reactions like the Curtius rearrangement provide alternative strategies with good stereochemical control. In most cases, an effective isomerization protocol is essential to maximize the yield of the therapeutically important trans-isomer.

References

- Typology. (2023, August 22). How is tranexamic acid synthesised?

- Patil, P., et al. (2024, September 12). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Taylor & Francis.

- Chemicalbook. Synthesis of (1R,3S,4S)-3-(Boc-aMino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester.

- CymitQuimica. CAS 3685-25-4: trans-4-Aminocyclohexanecarboxylic acid.

- Google Patents. WO2021111475A1 - Process for preparing tranexamic acid.

- Alfa Chemistry. Curtius Rearrangement.

- Google Patents. CN114181077B - Method for synthesizing tranexamic acid.

- Google Patents. US7547798B2 - Process for preparing aminobenzoate esters.

- ACS Publications. (2015, February 5). An Improved and Practical Synthesis of Tranexamic Acid.

- European Patent Office. (2017, February 3). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1.

- Wikipedia. Curtius rearrangement.

- Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

- PMC. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

- Quora. (2016, October 11). How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid.

- Alfa Chemistry. Hofmann Rearrangement.

- PMC. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.

- Wikipedia. Hofmann rearrangement.

- Wikipedia. Schmidt reaction.

- Google Patents. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

- Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.

- Organic Syntheses Procedure. Benzoic acid, 4-amino-, ethyl ester.

- Chemistry Steps. (2025, June 17). Hofmann Rearrangement.

- J&K Scientific LLC. (2021, March 23). Schmidt Reaction.

- Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.

- ChemicalBook. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2.

- Sigma-Aldrich. 4-Aminocyclohexanecarboxylic acid.

- BYJU'S. Schmidt Reaction for Carboxylic Acids.

- Chemist Wizards. (2026, February). Hoffmann Rearrangement.

- Chemistry LibreTexts. (2023, January 22). Schmidt Reaction.

- Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid.

- Chemistry Steps. (2025, June 17). Curtius Rearrangement.

- BLD Pharm. 3685-23-2|cis-4-Aminocyclohexanecarboxylic acid.

- Organic Chemistry Portal. Schmidt Reaction.

- WIPO Patentscope. (2010, June 24). WO/2010/070368 PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL.

- Googleapis.com. (2017, August 10). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19) World Intellectual Property - Organization.

- J&K Scientific LLC. (2025, December 3). Hofmann Rearrangement.

- Organic Syntheses Procedure. ETHYL p-AMINOBENZOATE.

- ChemScene. 3685-25-4 | trans-4-Aminocyclohexanecarboxylic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Aminocyclohexanecarboxylic Acid | 1776-53-0.

- Google Patents. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.

- Google Patents. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. tandfonline.com [tandfonline.com]

- 15. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

Applications of dibenzyl-protected amino cyclohexane derivatives in drug discovery

Application Note: Strategic Utilization of N,N-Dibenzyl-Protected Aminocyclohexane Scaffolds in Drug Discovery

Introduction & Mechanistic Rationale

Aminocyclohexane derivatives are foundational scaffolds in modern medicinal chemistry. They are frequently utilized as rigid bioisosteres of aromatic rings and piperazines to increase the sp³ character of drug candidates, thereby improving aqueous solubility, metabolic stability, and three-dimensional complexity (1)[1]. However, the late-stage functionalization of the cyclohexane ring often requires harsh conditions (e.g., organometallic additions, strong bases) that necessitate robust amine protection.

The N,N-dibenzyl protecting group offers unique, field-proven advantages over standard carbamate protections (such as Boc or Cbz):

-

Prevention of Intramolecular Cyclization: Carbamate protecting groups contain a carbonyl moiety that can act as an internal nucleophile, leading to unwanted cyclization during activation steps. The N,N-dibenzyl group lacks this carbonyl, completely preventing such side reactions during sensitive transformations like Mitsunobu reactions or peptide couplings (2)[2].

-

Stereodirecting Steric Bulk: The significant steric volume of the two benzyl rings effectively shields one face of the cyclohexane scaffold. This steric bias forces incoming reagents to attack from the opposite face, enabling highly diastereoselective functionalizations before the dibenzyl group is ultimately removed to afford enantiopure amino derivatives (3)[3].

Interestingly, the N,N-dibenzyl-cyclohexane motif is not just a synthetic intermediate. Specific N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have demonstrated potent intrinsic antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, making them valuable pharmacophores in their own right (4)[4], (5)[5].

Protecting Group Stability Profile

To guide synthetic planning, the orthogonal stability of the N,N-dibenzyl group compared to common amine protecting groups is summarized below.

Table 1: Comparative Stability of Amine Protecting Groups on Cyclohexane Scaffolds

| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., NaOH) | Nucleophilic (e.g., Grignard) | Hydrogenation (Pd/C, H₂) |

| N,N-Dibenzyl | Highly Stable | Highly Stable | Highly Stable | Cleaved |

| N-Boc | Cleaved | Highly Stable | Highly Stable | Stable |

| N-Cbz | Highly Stable | Highly Stable | Stable | Cleaved |

Workflow Visualization

Workflow for stereoselective drug synthesis using N,N-dibenzyl aminocyclohexane scaffolds.

Experimental Protocols

Protocol 1: Exhaustive N,N-Dibenzylation of Primary Aminocyclohexanes

Objective: To convert a primary aminocyclohexane to its N,N-dibenzyl derivative, establishing a sterically shielded, robust intermediate. Causality & Design: Benzyl bromide is highly electrophilic. We use a mild inorganic base (K₂CO₃) to neutralize the generated HBr without causing side reactions. A polar aprotic solvent (DMF or MeCN) accelerates the Sₙ2 displacement. Heating is required to overcome the steric hindrance of the second benzylation step.

Step-by-Step Procedure:

-

Setup: Dissolve the primary aminocyclohexane (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add finely powdered, oven-dried K₂CO₃ (3.0 equiv). Rationale: Excess base ensures complete neutralization of HBr, preventing the amine from protonating and stalling the reaction.

-

Alkylation: Add benzyl bromide (2.2 equiv) dropwise at room temperature.

-